4-Chloro-7-fluoro-8-methylquinoline
CAS No.: 1065093-51-7
Cat. No.: VC5948591
Molecular Formula: C10H7ClFN
Molecular Weight: 195.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1065093-51-7 |
---|---|
Molecular Formula | C10H7ClFN |
Molecular Weight | 195.62 |
IUPAC Name | 4-chloro-7-fluoro-8-methylquinoline |
Standard InChI | InChI=1S/C10H7ClFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 |
Standard InChI Key | UEBSVPPIWTWSHI-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C(C=CN=C12)Cl)F |
Introduction
Structural Characteristics and Molecular Identification
Molecular Architecture
The compound’s quinoline backbone features a chlorine atom at position 4, fluorine at position 7, and a methyl group at position 8 (Figure 1). This arrangement is critical for its electronic and steric interactions, influencing reactivity and binding affinity in biological systems .
Table 1: Key Structural Descriptors
The methyl group at position 8 introduces steric hindrance, potentially limiting rotational freedom and enhancing metabolic stability compared to analogs with substituents at position 2 .
Synthesis and Production
Synthetic Routes
While no direct literature exists for this specific isomer, general quinoline synthesis strategies suggest plausible pathways:
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Skraup Reaction: Cyclization of 8-methyl-substituted aniline derivatives with glycerol and sulfuric acid, followed by halogenation.
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Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones bearing the methyl group, succeeded by chlorination and fluorination.
Industrial-scale production remains undocumented, though optimized cyclization and halogenation protocols are likely employed to ensure yield and purity .
Physicochemical Properties
Predicted and Experimental Data
PubChemLite provides collision cross-section (CCS) values via ion mobility spectrometry (Table 2), critical for mass spectrometry identification. Boiling points and densities are inferred from analogs due to limited experimental data.
Table 2: Physicochemical Profile
The low pKa suggests moderate acidity, likely due to electron-withdrawing effects from chlorine and fluorine .
Biological and Industrial Applications
Table 3: Comparative Bioactivity of Quinoline Derivatives
Compound | Target | Efficacy |
---|---|---|
4-Chloro-7-fluoro-8-methylquinoline | DNA gyrase (predicted) | Not experimentally tested |
Ciprofloxacin | DNA gyrase | IC₅₀: 0.1 µg/mL |
Industrial Uses
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Agrochemicals: As a precursor for herbicides and pesticides.
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Dyes and Polymers: Electron-deficient aromatic systems enable chromophore development .
Challenges and Future Directions
The absence of peer-reviewed studies on 4-chloro-7-fluoro-8-methylquinoline underscores the need for:
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Synthetic Optimization: Developing regioselective methods to avoid isomer contamination.
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Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.
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Toxicological Profiling: Assessing environmental and human health impacts.
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